2,6-Dimethyl-4-ethoxybenzoyl chloride physical and chemical properties
2,6-Dimethyl-4-ethoxybenzoyl chloride physical and chemical properties
An In-depth Technical Guide to 2,6-Dimethyl-4-ethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-ethoxybenzoyl chloride is a specialized acylating agent characterized by a sterically hindered electrophilic center. The presence of two ortho-methyl groups on the benzoyl ring significantly influences its reactivity, making it a valuable reagent for specific applications in organic synthesis where controlled acylation is required. While it is not as widely documented as other benzoyl chlorides, its unique structure suggests potential utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the known and predicted properties of 2,6-Dimethyl-4-ethoxybenzoyl chloride, its synthesis, reactivity, and potential applications. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide will draw upon data from structurally analogous compounds to provide a scientifically grounded and practical resource for researchers.
Physicochemical and Spectroscopic Properties
The fundamental molecular properties of 2,6-Dimethyl-4-ethoxybenzoyl chloride are summarized below. Due to a lack of experimentally determined physical properties in the literature, values for closely related compounds are provided for context and estimation.
Table 1: Physicochemical Properties of 2,6-Dimethyl-4-ethoxybenzoyl Chloride and Related Analogues
| Property | 2,6-Dimethyl-4-ethoxybenzoyl chloride | 4-Ethoxybenzoyl chloride | 4-Methoxybenzoyl chloride |
| Molecular Formula | C₁₁H₁₃ClO₂[1] | C₉H₉ClO₂[2][3][4][5] | C₈H₇ClO₂[6] |
| Molecular Weight | 212.67 g/mol [1] | 184.62 g/mol [2][3][4][5] | 170.59 g/mol [6] |
| Appearance | Not specified | Colorless to yellow liquid or solid[4][5] | Clear crystals or amber liquid[7] |
| Melting Point | Not specified | 22 °C[4] | 22 °C (72 °F)[6][7] |
| Boiling Point | Not specified | 142-145 °C at 20 mmHg[4][5] | 262-263 °C at 760 mmHg[6] |
| Density | Not specified | 1.2 g/cm³[4] | 1.26 g/cm³ at 20 °C[7] |
| Solubility | Expected to react with water and be soluble in common organic solvents. | Reacts with water.[7] | Reacts with water.[7] |
| Refractive Index | Not specified | n20/D 1.5672[4] | Not specified |
Spectroscopic Features
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a quartet and a triplet for the ethoxy group, and a singlet for the two methyl groups.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the carbons of the ethoxy group, and the carbons of the methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretching vibrations.
Synthesis and Purification
The synthesis of 2,6-Dimethyl-4-ethoxybenzoyl chloride would typically proceed via the chlorination of the corresponding carboxylic acid, 2,6-Dimethyl-4-ethoxybenzoic acid. This precursor can be synthesized from 2,6-Dimethyl-4-hydroxybenzoic acid through a Williamson ether synthesis. The final step involves the conversion of the carboxylic acid to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-ethoxybenzoyl Chloride
Step 1: Etherification of 2,6-Dimethyl-4-hydroxybenzoic acid
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To a solution of 2,6-Dimethyl-4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.5-2.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature, and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,6-Dimethyl-4-ethoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination of 2,6-Dimethyl-4-ethoxybenzoic acid
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In a fume hood, suspend 2,6-Dimethyl-4-ethoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (around 40 °C for DCM) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-Dimethyl-4-ethoxybenzoyl chloride. Due to its reactivity, the crude product is often used directly in the next step without further purification.
Caption: General acylation reaction using 2,6-Dimethyl-4-ethoxybenzoyl chloride.
Applications in Research and Drug Development
While specific applications of 2,6-Dimethyl-4-ethoxybenzoyl chloride are not extensively reported, its structural features suggest its utility as a specialized building block in medicinal chemistry and materials science.
-
Synthesis of Kinase Inhibitors: Benzoyl chloride derivatives are used in the synthesis of kinase inhibitors for oncology. [8]The sterically hindered nature of 2,6-Dimethyl-4-ethoxybenzoyl chloride could be exploited to introduce a bulky, electron-rich moiety into a lead compound to probe specific interactions within a kinase binding pocket.
-
Fine Chemical Synthesis: In multi-step syntheses, the controlled reactivity of this reagent could be beneficial for selective acylation, preventing unwanted side reactions.
-
Polymer and Materials Science: Benzoyl chlorides are used in the modification of polymers and the synthesis of specialty materials. [9]The unique substitution pattern of this molecule could be used to create polymers with specific thermal or optical properties.
Handling, Storage, and Safety
As with other benzoyl chlorides, 2,6-Dimethyl-4-ethoxybenzoyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken during its handling and storage.
-
Hazards: Causes severe skin burns and eye damage. [10]Reacts with water, potentially violently, to release hydrogen chloride gas. [7]* Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride. BenchChem.
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Cheméo. (n.d.). Chemical Properties of 2,6-Dimethyl-4-hydroxybenzoic acid (CAS 75056-97-2). Retrieved from [Link]
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MolPort. (n.d.). 4-ethoxy-2,6-dimethylbenzoyl chloride. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzoyl chloride (CAS 16331-46-7). Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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ECHA. (n.d.). N-acetylsulphanilyl chloride - Registration Dossier. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Ethoxybenzoyl Chloride. TCI Chemicals.
- The Royal Society of Chemistry. (2014).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. BenchChem.
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PubChem. (n.d.). 4-Hexylbenzoyl chloride. Retrieved from [Link]
- Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA.
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PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-ethoxybenzoate chloride. Retrieved from [Link]
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NextSDS. (n.d.). 4-(diMethylaMino)-2-Methoxybenzoyl chloride — Chemical Substance Information. Retrieved from [Link]
- MDPI. (n.d.). Palladium Nanoparticles Supported on β-Cyclodextrin Functionalized Poly(amidoamine)
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Ethoxybenzoyl Chloride. TCI Chemicals.
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